molecular formula C13H24O2 B045024 (E)-11-methyldodec-2-enoic acid CAS No. 677354-24-4

(E)-11-methyldodec-2-enoic acid

Cat. No.: B045024
CAS No.: 677354-24-4
M. Wt: 212.33 g/mol
InChI Key: SNTXNGAQYNSTHI-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-11-methyldodec-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the eleventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-methyldodec-2-enoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and esterification processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of precursor compounds to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-11-methyldodec-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or carboxylic acids.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Enamides

(E)-11-methyldodec-2-enoic acid serves as a crucial precursor in organic synthesis, particularly for the production of enamides. Enamides are versatile intermediates in organic chemistry, utilized in the synthesis of various pharmaceuticals and agrochemicals. A notable study by Brettle and Mosedale (1988) demonstrated the utility of this compound in synthesizing enamides through condensation reactions, highlighting its significance as a building block in organic chemistry .

Pharmacological Potential

Therapeutic Applications

Recent research suggests that this compound may possess pharmacological properties that could be beneficial in treating various medical conditions. Investigations are ongoing to evaluate its effects on biological systems, including potential anti-inflammatory and antimicrobial activities. Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, which raises interest in exploring the therapeutic potential of this compound .

Biochemical Interactions

Biological Activities

The compound interacts with various biological systems, showing promise in modulating metabolic pathways. Its structural characteristics allow it to engage with cellular receptors and enzymes, potentially influencing metabolic processes. Studies have indicated that unsaturated fatty acids can play roles in signaling pathways related to inflammation and cell proliferation, suggesting that this compound may have similar effects .

Research Findings

  • Synthesis of Enamides : Brettle and Mosedale's work demonstrated the effective use of this compound in synthesizing enamides through a condensation reaction with amines, showcasing its utility in creating complex organic molecules .
  • Biological Activity Assessment : Studies assessing the antimicrobial properties of fatty acids similar to this compound have shown promising results against various bacterial strains, indicating potential applications in developing new antimicrobial agents .
  • Metabolic Pathway Interaction : Research into unsaturated fatty acids has revealed their roles in metabolic regulation and inflammation pathways, suggesting that this compound may similarly influence these processes .

Mechanism of Action

The mechanism of action of (E)-11-methyldodec-2-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: An unsaturated fatty acid with a double bond at the ninth carbon atom.

    Linoleic Acid: A polyunsaturated fatty acid with double bonds at the ninth and twelfth carbon atoms.

    Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.

Uniqueness

(E)-11-methyldodec-2-enoic acid is unique due to its specific double bond position and the presence of a methyl group at the eleventh carbon atom. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other unsaturated fatty acids.

Biological Activity

(E)-11-methyldodec-2-enoic acid, also known as trans-dodec-2-enoic acid, is a fatty acid characterized by its unique structure, which includes a 13-carbon chain with a double bond between the second and third carbons and a methyl group at the 11th carbon position. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.

  • Molecular Formula : C₁₃H₂₄O₂
  • Structure : Contains a trans configuration at the double bond, influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties :
    • Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. It has been noted to modulate antibiotic sensitivity and biofilm formation in bacteria such as Pseudomonas aeruginosa .
  • Impact on Cellular Processes :
    • The compound is believed to interact with cellular membranes, affecting their fluidity and permeability, which may influence various metabolic pathways .
  • Potential Therapeutic Applications :
    • Ongoing research is exploring its potential in treating inflammatory conditions and infections due to its antimicrobial properties .

The mechanism of action for this compound involves:

  • Integration into Lipid Bilayers : The compound can integrate into cellular membranes, altering their properties and potentially affecting the function of membrane-bound enzymes.
  • Modulation of Enzyme Activity : It may interact with specific enzymes, influencing metabolic pathways crucial for cellular function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Pseudomonas aeruginosa, enhancing antibiotic efficacy
Membrane InteractionAlters membrane fluidity, affecting cellular processes
Therapeutic PotentialInvestigated for anti-inflammatory and antimicrobial applications

Case Study: Modulation of Antibiotic Sensitivity

A study conducted by researchers demonstrated that this compound significantly increased the sensitivity of Pseudomonas aeruginosa to antibiotics like tobramycin. In vitro assays revealed that the addition of this compound led to a notable decrease in bacterial resistance, highlighting its potential as an adjuvant therapy in antibiotic treatments .

In vivo experiments further supported these findings, where mice infected with P. aeruginosa showed reduced bacterial loads when treated with both tobramycin and this compound compared to treatment with tobramycin alone .

Properties

IUPAC Name

(E)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347871
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677354-24-4
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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